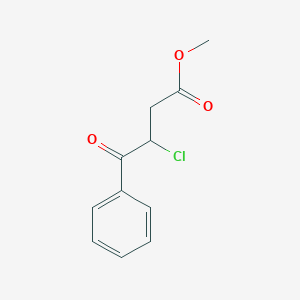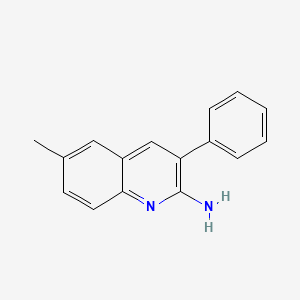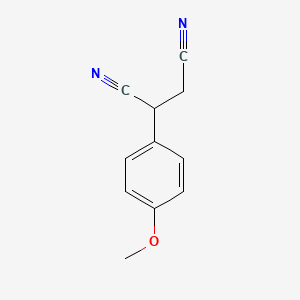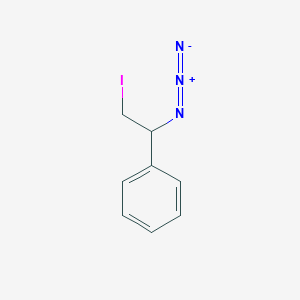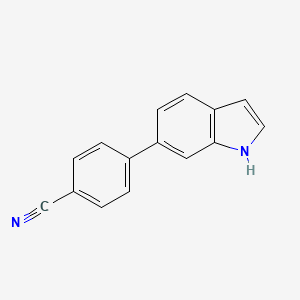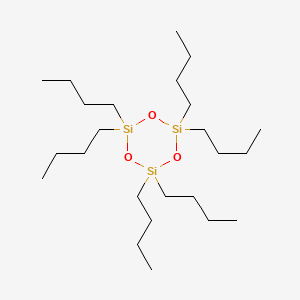
2,2,4,4,6,6-Hexabutyl-1,3,5,2,4,6-trioxatrisilinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4,6,6-Hexabutyl-1,3,5,2,4,6-trioxatrisilinane is a useful research compound. Its molecular formula is C24H54O3Si3 and its molecular weight is 474.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
The synthesis of 2,2,4,4,6,6-Hexabutyl-1,3,5,2,4,6-trioxatrisilinane involves the reaction of hexabutylcyclotrisiloxane with appropriate reagents under controlled conditions . The specific synthetic routes and reaction conditions are not widely documented, but it is known that the compound is prepared for industrial use .
Chemical Reactions Analysis
2,2,4,4,6,6-Hexabutyl-1,3,5,2,4,6-trioxatrisilinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,4,4,6,6-Hexabutyl-1,3,5,2,4,6-trioxatrisilinane has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other silicon-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2,2,4,4,6,6-Hexabutyl-1,3,5,2,4,6-trioxatrisilinane involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, affecting their function and activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
2,2,4,4,6,6-Hexabutyl-1,3,5,2,4,6-trioxatrisilinane can be compared with other similar compounds such as:
Hexabutyldistannane: Another silicon-containing compound with similar properties.
1,3,5,2,4,6-Triazatriphosphorine: A compound with similar structural features and applications.
The uniqueness of this compound lies in its specific molecular structure and the resulting chemical properties, which make it suitable for various industrial and research applications.
Properties
CAS No. |
4452-50-0 |
|---|---|
Molecular Formula |
C24H54O3Si3 |
Molecular Weight |
474.9 g/mol |
IUPAC Name |
2,2,4,4,6,6-hexabutyl-1,3,5,2,4,6-trioxatrisilinane |
InChI |
InChI=1S/C24H54O3Si3/c1-7-13-19-28(20-14-8-2)25-29(21-15-9-3,22-16-10-4)27-30(26-28,23-17-11-5)24-18-12-6/h7-24H2,1-6H3 |
InChI Key |
MBMIFMJNNVFCPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si]1(O[Si](O[Si](O1)(CCCC)CCCC)(CCCC)CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


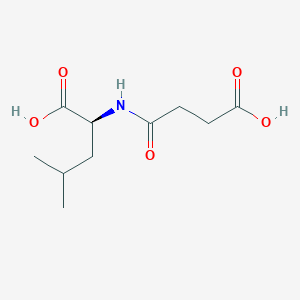
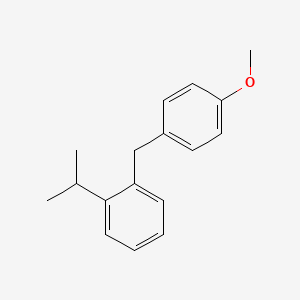
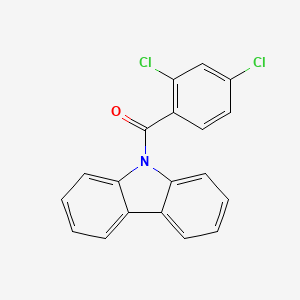
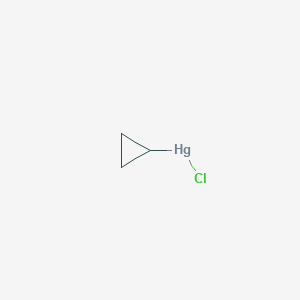
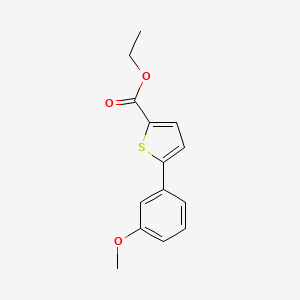
![Ethanone, 1-[4-(4-heptylcyclohexyl)phenyl]-, trans-](/img/structure/B14132701.png)
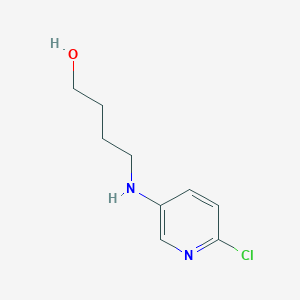
![1-[1-Methyl-2-[(2-methylpropyl)amino]-2-oxoethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B14132717.png)
![4-chloro-6-({4-[(Z)-phenyldiazenyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14132721.png)
